molecular formula C19H21IN2O3S B3611842 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide

Cat. No.: B3611842
M. Wt: 484.4 g/mol
InChI Key: JSSGNHDZWKGUTB-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide is a chemical compound with the molecular formula C19H21IN2O3S It is characterized by the presence of an azepane ring, a sulfonyl group, and an iodinated benzamide moiety

Preparation Methods

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. The iodination of the benzamide moiety is usually carried out using iodine or iodinating agents under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzamide moiety can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the iodinated benzamide moiety may enhance binding affinity. Pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide can be compared with similar compounds such as:

    N-[4-(azepan-1-ylsulfonyl)phenyl]-2-iodobenzamide: This compound has a similar structure but with the iodine atom in a different position.

    N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide: This compound contains a thiophene ring instead of a benzamide moiety. The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O3S/c20-16-7-5-15(6-8-16)19(23)21-17-9-11-18(12-10-17)26(24,25)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGNHDZWKGUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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